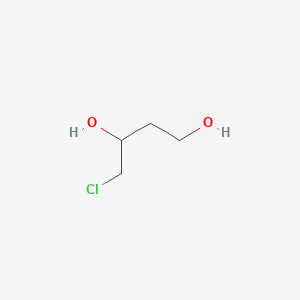

4-Chlorobutane-1,3-diol

Cat. No. B182255

Key on ui cas rn:

145873-44-5

M. Wt: 124.56 g/mol

InChI Key: IQDXPPKWNPMHJI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured into an Erlenmeyer flask (500 ml) with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sterilized at 121° C. for 15 minuets

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing polypeptone (1.0%), yeast

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare seed strains

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were collected by centrifugation

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times by phosphate buffer (20 m M, pH 7.2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing magnesium sulfate (2 mM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was reacted at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated to about 1 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 368 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CCO)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured into an Erlenmeyer flask (500 ml) with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sterilized at 121° C. for 15 minuets

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing polypeptone (1.0%), yeast

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare seed strains

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were collected by centrifugation

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times by phosphate buffer (20 m M, pH 7.2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing magnesium sulfate (2 mM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was reacted at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated to about 1 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 368 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CCO)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured into an Erlenmeyer flask (500 ml) with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sterilized at 121° C. for 15 minuets

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing polypeptone (1.0%), yeast

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare seed strains

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were collected by centrifugation

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times by phosphate buffer (20 m M, pH 7.2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing magnesium sulfate (2 mM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was reacted at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated to about 1 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 368 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CCO)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06406904B1

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.

Name

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[C:6](=[O:9])([O-])[O-].[Ca+2].[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16]>>[Cl:11][CH2:12][CH:13]([OH:17])[CH2:14][CH2:15][OH:16].[CH2:6]([OH:9])[CH:13]([OH:17])[CH2:14][CH2:15][OH:16] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCO)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured into an Erlenmeyer flask (500 ml) with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sterilized at 121° C. for 15 minuets

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing polypeptone (1.0%), yeast

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare seed strains

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cells were collected by centrifugation

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times by phosphate buffer (20 m M, pH 7.2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing magnesium sulfate (2 mM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a baffle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was reacted at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated to about 1 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethanol

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 368 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CCO)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |